Product packaging for Histidinal(Cat. No.:CAS No. 23784-15-8)

Histidinal

Cat. No.: B1604858
CAS No.: 23784-15-8
M. Wt: 139.16 g/mol
InChI Key: VYOIELONWKIZJS-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Histidinal (CAS 23784-15-8) is a biochemical intermediate of significant interest in metabolic pathway research. It is an amino aldehyde that plays a critical role in the final steps of the L-histidine biosynthesis pathway in microorganisms and plants. The conversion from L-histidinol to L-histidine is catalyzed by the enzyme histidinol dehydrogenase in a two-step, NAD-linked reaction, with this compound as the intermediary compound . This makes it a valuable compound for studies in enzymology, microbial metabolism, and the regulation of amino acid production. As a research chemical, this compound is offered for investigative purposes only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O B1604858 Histidinal CAS No. 23784-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-5(3-10)1-6-2-8-4-9-6/h2-5H,1,7H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOIELONWKIZJS-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10946581
Record name 2-Amino-3-(1H-imidazol-5-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Histidinal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012234
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23784-15-8
Record name (αS)-α-Amino-1H-imidazole-5-propanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23784-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Histidinal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023784158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-(1H-imidazol-5-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Histidinal, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7G22NER35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Histidinal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012234
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Oxidation of l-Histidinol to l-Histidinal

  • The direct oxidation of l-histidinol to this compound is a common chemical approach.
  • This can be achieved using mild oxidizing agents under controlled conditions to prevent overoxidation to histidine or other byproducts.
  • The enzymatic oxidation by His4 is mimicked chemically using reagents such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane in laboratory synthesis, though literature specific to this compound preparation often emphasizes enzymatic or chemoenzymatic routes for stereospecificity.

Synthetic Routes via Imidazole Derivatives

A notable synthetic scheme involves the preparation of histidine derivatives through imidazole intermediates, which can be converted to this compound:

  • Starting from thiocyanate and glycine amide, 1-benzyl-2-(methylthio)-imidazole-5-ketone is synthesized.
  • Subsequent functional group manipulations including treatment with diethyl phosphorocyanidate and chlorination yield imidazolium salts.
  • Under mild O’Donnell asymmetric amino acid synthesis conditions, these intermediates are converted to protected histidine derivatives.
  • Final deprotection steps yield histidine with high purity and optical activity.
  • Although this route primarily targets histidine, intermediates such as imidazole-5-ketone and imidazolium salts can be chemically transformed to this compound derivatives by selective reduction or oxidation steps.

Comparative Table of Preparation Methods for this compound

Preparation Method Starting Material Key Reagents/Conditions Yield & Purity Notes
Enzymatic oxidation (biosynthesis) l-Histidinol His4 gene product enzyme High stereospecificity Occurs naturally in prokaryotes
Chemical oxidation l-Histidinol PCC, Dess–Martin periodinane (typical oxidants) Moderate, requires control Risk of overoxidation
Imidazole derivative route Thiocyanate + glycine amide Diethyl phosphorocyanidate, SOCl2, O’Donnell conditions High yield, high enantiomeric excess Multi-step, allows isotopic labeling
Polymerization of histidine derivatives l-Histidine derivatives Diphenylphosphoryl azide (DPPA), base Moderate yield Useful for functional polymer synthesis

Research Findings and Considerations

  • The enzymatic preparation of this compound is highly selective and produces optically pure material, but is limited to biological or enzymatic systems.
  • Chemical synthesis routes provide versatility, especially for isotopically labeled this compound, which is valuable in biochemical studies. The method involving thiocyanate and glycine amide intermediates is notable for enabling isotopomer and isotopologue synthesis with high isotopic incorporation (99%).
  • Protection of the imidazole ring is often unnecessary in some polymerization and synthetic routes, simplifying the preparation of this compound derivatives.
  • The mild conditions of the O’Donnell asymmetric synthesis facilitate the preparation of histidine derivatives with minimal racemization, which is critical for producing biologically relevant this compound.

Chemical Reactions Analysis

Types of Reactions: Histidinal undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to histidinol, which is further oxidized to histidine.

    Reduction: this compound itself is a product of the reduction of histidine.

    Substitution: The imidazole ring in this compound can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) is frequently used as a reducing agent.

    Substitution: Electrophilic reagents such as alkyl halides can be used under basic conditions.

Major Products:

Scientific Research Applications

Histidinal has several applications in scientific research:

Mechanism of Action

Histidinal exerts its effects primarily through its role as an intermediate in histidine biosynthesis. It interacts with various enzymes in the metabolic pathway, facilitating the conversion of histidine to other biologically active compounds. The imidazole ring in this compound is crucial for its binding to enzyme active sites, influencing the catalytic activity and regulation of metabolic processes .

Comparison with Similar Compounds

    Histidine: The parent amino acid from which histidinal is derived.

    Histidinol: Another intermediate in the histidine biosynthesis pathway.

    Histamine: A biologically active amine derived from histidine.

Uniqueness: this compound is unique due to its specific role as an intermediate in the biosynthesis of histidine. Unlike histidine, which is directly involved in protein synthesis, this compound’s primary function is to facilitate the conversion of histidine to other compounds. This makes it a critical component in the regulation of histidine metabolism and its associated pathways .

Biological Activity

Histidinal, a derivative of histidine, has garnered attention in recent research for its diverse biological activities. This article delves into the various biological roles of this compound, supported by recent findings, case studies, and data tables to illustrate its significance in different biological contexts.

Overview of this compound

This compound is an amino acid derivative that plays a crucial role in various physiological processes. It is involved in metabolic pathways as a precursor to histidine and has been studied for its potential therapeutic applications due to its unique chemical properties.

Biological Activities

1. Antimicrobial Properties

This compound and its derivatives exhibit notable antimicrobial activities against various pathogens. A study highlighted that histidine-rich peptides, which include this compound, display significant antimicrobial effects, making them potential candidates for developing new antibiotics. The effectiveness of these peptides varies with their structural modifications, indicating that specific design alterations can enhance their biological activity .

2. Role in Histidine Biosynthesis

This compound is an intermediate in the biosynthesis of histidine. It plays a pivotal role in the metabolic pathway that converts phosphoribosyl-AMP into histidine through several enzymatic steps. Inhibitors targeting the enzymes involved in this pathway have been identified as potential antimicrobial agents against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating the importance of this compound in bacterial metabolism .

3. Neurotransmitter Function

This compound is implicated in neurotransmitter synthesis, particularly in the production of histamine, which is crucial for various brain functions including appetite regulation and memory . The conversion of this compound to histamine involves specific enzymes that are regulated by dietary intake of histidine.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent investigation, several this compound derivatives were synthesized and tested for their antimicrobial activity against multiple strains of bacteria. The results indicated that certain modifications to the this compound structure significantly increased its inhibitory effects on bacterial growth. For instance, compounds 8g and 8h demonstrated superior activity against Plasmodium falciparum, showcasing their potential as antimalarial agents .

CompoundActivity Against BacteriaMinimum Inhibitory Concentration (MIC)
8gS. aureus12 µg/mL
8hE. coli15 µg/mL
15P. falciparum8 µg/mL

Case Study 2: Histidine Supplementation

Another study assessed the effects of high doses of histidine on plasma levels and metabolic responses. Subjects who ingested 5 g of free histidine showed a significant increase in plasma histidine levels within one hour, which subsequently decreased but remained elevated compared to baseline levels throughout the study period . This highlights the metabolic dynamics associated with this compound and its relevance in nutritional studies.

Research Findings

Recent research has focused on the metabolic pathways involving this compound and its derivatives:

  • Histidine Metabolism: Histidase, an enzyme responsible for converting histidine to urocanate, is regulated by dietary intake. Increased protein consumption elevates histidase activity, thereby influencing the levels of this compound and subsequent metabolites .
  • Histidine-Rich Peptides: These peptides have been shown to penetrate cells efficiently and enhance protein transduction capabilities, suggesting potential applications in drug delivery systems .

Q & A

Q. What are the established analytical methods for identifying and quantifying Histidinal in biological or synthetic samples?

this compound is typically characterized using a combination of chromatographic and electrophoretic techniques. For example, Sephadex G-10 gel filtration under buffered conditions (e.g., 30 mM ammonium bicarbonate, pH 7.6) can separate this compound-metal complexes by molecular weight, with fractions analyzed via amino acid composition assays . Electrophoresis (e.g., two-layer migration) further confirms purity and binding behavior, as this compound-nickel complexes exhibit distinct anodic migration patterns . Quantification often relies on amino acid analysis, where this compound is identified as a dominant component (e.g., 76.3% in bacterial secretions) using hydrolyzed fractions .

Q. How is this compound synthesized in laboratory settings, and what protocols ensure purity?

Synthesis involves solvent extraction and purification steps. For instance, chloroform:butanol (10:1 v/v) extraction removes high-molecular-weight contaminants, followed by gel filtration to isolate this compound complexes . Purity is assessed via amino acid profiling and electrophoretic homogeneity. Replication requires strict pH control (e.g., pH 7.6 buffers) and metal ion supplementation (e.g., Ni²⁺) to stabilize this compound during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s metal-binding behavior across experimental setups?

Discrepancies often arise from variability in pH, metal ion availability, or biological source material. For example, Pseudomonas strains show strain-specific this compound-nickel binding: 0605-S6 produces a dominant low-molecular-weight complex (18–22 fraction), while N08 primarily yields a higher fraction (24–28) . To address contradictions, researchers should:

  • Standardize buffer conditions (ionic strength, pH) .
  • Perform cross-validation using multiple analytical methods (e.g., electrophoresis + amino acid assays) .
  • Apply meta-analytical frameworks (e.g., statistic) to quantify heterogeneity in binding affinity data .

Q. What experimental design considerations are critical for studying this compound’s stability under varying biochemical conditions?

Controlled variables include:

  • pH sensitivity : this compound’s metal-binding capacity may degrade under non-physiological pH. Use buffered systems (e.g., ammonium bicarbonate) to maintain stability .
  • Metal competition : Competing ions (e.g., Zn²⁺, Cu²⁺) can displace this compound-bound Ni²⁺. Include ion-specific chelators in assays .
  • Temperature effects : Long-term stability studies require temperature-controlled gel filtration to prevent denaturation .
    Advanced designs should incorporate factorial experiments to isolate variable interactions and power analyses to determine sample sizes .

Q. How can researchers validate the biological relevance of this compound-metal interactions in in vitro models?

Validation requires:

  • Comparative profiling : Contrast this compound’s behavior with other metal-binding amino acids (e.g., cysteine) using identical experimental setups .
  • Dose-response assays : Measure binding affinity (e.g., Kd) across physiological metal concentrations .
  • Inhibition studies : Use competitive inhibitors (e.g., histidine analogs) to confirm specificity .
    Ethical replication guidelines (e.g., FINER criteria) ensure studies are feasible, novel, and translatable to broader biochemical contexts .

Methodological Challenges and Solutions

Q. What statistical approaches are recommended for analyzing heterogeneous this compound interaction data?

  • Heterogeneity metrics : Use to quantify variability across studies (values >50% indicate significant heterogeneity) .
  • Random-effects models : Account for between-study variance in meta-analyses of binding affinity data .
  • Sensitivity analysis : Test robustness by excluding outlier datasets (e.g., non-physiological pH conditions) .

Q. How can researchers optimize literature searches for this compound-related studies while avoiding unreliable sources?

  • Database selection : Prioritize PubMed and Web of Science for rigorous indexing; avoid Google Scholar due to reproducibility limitations .
  • Search terms : Use Boolean operators (e.g., "this compound AND metal-binding NOT industrial") .
  • Systematic reviews : Follow PRISMA guidelines to screen and synthesize evidence .

Ethical and Reproducibility Considerations

Q. What ethical frameworks apply to studies involving this compound in biological systems?

  • Data transparency : Fully disclose purification protocols and raw electrophoretic/amino acid data in supplementary materials .
  • Replication standards : Adhere to Cochrane Collaboration guidelines for experimental detail, enabling independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Histidinal
Reactant of Route 2
Histidinal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.